molecular formula C9H18OS B14338857 S-(3-Ethylpentan-3-yl) ethanethioate CAS No. 105401-05-6

S-(3-Ethylpentan-3-yl) ethanethioate

Cat. No.: B14338857
CAS No.: 105401-05-6
M. Wt: 174.31 g/mol
InChI Key: KKQALGIHZHAWSZ-UHFFFAOYSA-N
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Description

S-(3-Ethylpentan-3-yl) ethanethioate: is a chemical compound with a unique structure that includes a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) ethanethioate typically involves the reaction of 3-ethylpentan-3-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, and a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: S-(3-Ethylpentan-3-yl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the thioester group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(3-Ethylpentan-3-yl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying thioesterase activity. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its interactions with biological targets may lead to the discovery of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(3-Ethylpentan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Ethylpentan-3-ol: A related alcohol that serves as a precursor in the synthesis of S-(3-Ethylpentan-3-yl) ethanethioate.

    Ethanethiol: A simple thiol that is part of the thioester group in this compound.

    Thioesters: A class of compounds that share the thioester functional group, including acetyl-CoA and other biologically relevant molecules.

Uniqueness: this compound stands out due to its specific structure, which combines the branched alkyl chain of 3-ethylpentane with the thioester functionality. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

S-(3-ethylpentan-3-yl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQALGIHZHAWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546865
Record name S-(3-Ethylpentan-3-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-05-6
Record name S-(3-Ethylpentan-3-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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